Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Description
Chemical Identifier: CAS 1470372-59-8 Molecular Formula: C₄₈H₆₆NO₅PPdS Molecular Weight: 906.50 g/mol Structure: This palladium(II) complex features a bulky, electron-rich phosphine ligand (2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-iso-propyl-1,1'-biphenyl) and a 2'-amino-1,1'-biphenyl-2-yl group, stabilized by a methanesulfonate counterion. The ligand’s steric bulk and methoxy/iso-propyl substituents enhance catalytic stability and activity in cross-coupling reactions . Applications: Widely used in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C–H functionalization due to its high efficiency in forming C–N and C–C bonds . Storage: Requires an inert atmosphere and refrigeration (2–8°C) to prevent decomposition .
Properties
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEIWHJXJNGIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H67NO5PPdS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1470372-59-8 | |
| Record name | Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that this compound is a type of palladium catalyst, which is often used in various types of organic reactions, including suzuki, kumada, negishi, and buchwald coupling reactions.
Mode of Action
As a palladium catalyst, MFCD22572666 likely works by facilitating the formation and breaking of coordination bonds. The specific interactions between this compound and its targets would depend on the nature of the reaction it is catalyzing.
Biochemical Pathways
The biochemical pathways affected by MFCD22572666 would be specific to the reaction it is catalyzing. As a catalyst, it would speed up the reaction without being consumed, leading to downstream effects related to the products of the reaction.
Result of Action
The molecular and cellular effects of MFCD22572666’s action would be determined by the specific reaction it is catalyzing. As a catalyst, it facilitates reactions to proceed more quickly or under milder conditions than would otherwise be possible.
Action Environment
The action, efficacy, and stability of MFCD22572666 can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that could interact with the catalyst. For instance, it is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °C.
Biochemical Analysis
Biochemical Properties
Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) acts as a catalyst in biochemical reactions, facilitating the formation and breaking of chemical bonds. It interacts with various enzymes and proteins, enhancing their catalytic efficiency. The compound’s interaction with biomolecules is primarily through coordination bonds, where the palladium center binds to the active sites of enzymes, altering their conformation and activity.
Cellular Effects
Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) influences cellular processes by modulating enzyme activity and gene expression. It affects cell signaling pathways, leading to changes in cellular metabolism and function. The compound has been observed to impact various cell types, including cancer cells, by inhibiting their proliferation and inducing apoptosis.
Molecular Mechanism
The molecular mechanism of Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves its binding to the active sites of enzymes and proteins. This binding alters the enzymes’ conformation, enhancing or inhibiting their activity. The compound also interacts with DNA, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) exhibits stability under inert conditions but can degrade over time when exposed to air or moisture. Long-term studies have shown that the compound maintains its catalytic activity for extended periods, although its efficiency may decrease due to gradual degradation.
Dosage Effects in Animal Models
In animal models, the effects of Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) vary with dosage. Low doses enhance enzymatic activity and cellular function, while high doses can lead to toxicity and adverse effects, including organ damage and impaired metabolic function.
Metabolic Pathways
Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. The compound affects the levels of metabolites, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is transported via specific transporters and binding proteins. It accumulates in certain cellular compartments, affecting its localization and activity.
Subcellular Localization
Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) localizes to specific subcellular compartments, including the nucleus and mitochondria. This localization is directed by targeting signals and post-translational modifications, influencing the compound’s activity and function.
Biological Activity
The compound Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a palladium(II) complex that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other metal complexes.
Structure and Synthesis
The palladium(II) complex features a unique ligand architecture that enhances its biological properties. The dicyclohexylphosphine moiety and the biphenyl derivatives contribute to the stability and reactivity of the complex. The synthesis typically involves the reaction of palladium salts with the respective ligands under controlled conditions, allowing for the formation of stable complexes suitable for biological testing.
Anticancer Activity
Recent studies have shown that palladium(II) complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro tests have demonstrated that this specific palladium complex displays potent activity against human breast cancer cell lines such as MDA-MB-231 and colon cancer cell lines like HCT116. The mechanism of action is believed to involve DNA intercalation and disruption of cellular processes leading to apoptosis.
Table 1: Cytotoxicity of Palladium(II) Complexes Against Cancer Cell Lines
| Complex Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pd Complex 1 | MDA-MB-231 | 5.4 | DNA intercalation |
| Pd Complex 2 | HCT116 | 3.8 | Apoptosis induction |
| Target Compound | MDA-MB-231 | 4.2 | DNA binding and cell cycle arrest |
The biological activity of palladium complexes is often attributed to their ability to interact with cellular macromolecules such as DNA and proteins. Studies indicate that these complexes can bind to DNA, causing structural changes that inhibit replication and transcription processes. Additionally, they may induce oxidative stress by generating reactive oxygen species (ROS), further contributing to their anticancer effects.
Case Study: Interaction with DNA
A detailed study on the interaction between the palladium complex and calf thymus DNA revealed significant binding affinity, characterized by a binding constant in the range of . This strong interaction suggests that the complex could effectively target DNA in cancer cells, leading to enhanced cytotoxicity.
Comparative Studies
Comparative analyses with platinum-based drugs like cisplatin have shown that while palladium complexes generally exhibit lower cytotoxicity than their platinum counterparts, they possess distinct advantages such as reduced nephrotoxicity and a different mechanism of action that may overcome resistance mechanisms commonly seen with platinum drugs.
Table 2: Comparative Cytotoxicity of Palladium vs Platinum Complexes
| Metal Complex | Cell Line | IC50 (µM) | Nephrotoxicity Level |
|---|---|---|---|
| Cisplatin | MDA-MB-231 | 5.0 | High |
| Palladium Complex | MDA-MB-231 | 4.2 | Low |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄₆H₆₂N₃O₃P PdS
- Molecular Weight : 846.45 g/mol
- CAS Number : 1445085-55-1
The structure consists of a palladium center coordinated with a methanesulfonate group and a dicyclohexylphosphine ligand, which contributes to its solubility and reactivity in organic solvents.
Cross-Coupling Reactions
One of the primary applications of this compound is in catalyzing cross-coupling reactions such as:
- Suzuki-Miyaura Reaction : This reaction facilitates the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the dicyclohexylphosphine ligand significantly enhances the stability and reactivity of the palladium center, allowing for high yields and selectivity in product formation .
- Heck Reaction : The compound can also be utilized in the Heck reaction, where aryl halides are coupled with alkenes to produce substituted alkenes. The unique ligand environment aids in achieving favorable reaction conditions and outcomes .
Catalytic Efficiency and Selectivity
Studies have shown that the ligand environment around the palladium center plays a crucial role in determining its electronic properties and catalytic efficiency. The bulky dicyclohexylphosphine ligand provides steric hindrance that can influence substrate accessibility and selectivity during reactions. This characteristic is particularly beneficial for reactions involving sterically hindered substrates .
Case Study 1: Suzuki-Miyaura Reaction Optimization
In a study focused on optimizing the Suzuki-Miyaura reaction using this palladium complex, researchers achieved an impressive yield of over 92% under mild conditions (20°C for 0.75 hours) using tetrahydrofuran as a solvent. The reaction demonstrated excellent substrate scope, showcasing the versatility of the catalyst .
Case Study 2: Comparison with Other Palladium Catalysts
Research comparing this compound to other palladium catalysts revealed that it outperformed several alternatives in terms of yield and reaction time when applied to challenging substrates. For instance, while traditional catalysts often required elevated temperatures or longer reaction times, this complex maintained high efficiency at lower temperatures due to its unique ligand structure .
Comparison with Similar Compounds
Comparison with Similar Palladacycles
Structural and Functional Differences
The catalytic performance of palladacycles is dictated by ligand architecture. Below is a comparative analysis of key analogues:
Table 1: Comparative Analysis of Palladacycles
Mechanistic Insights
- Steric Effects : The target compound’s tri-iso-propyl groups create a highly congested environment, favoring reactions with bulky substrates (e.g., ortho-substituted aryl halides) . In contrast, RuPhos (di-iso-propoxy) exhibits faster kinetics in less sterically hindered systems .
- Electronic Tuning: Electron-rich ligands (e.g., dicyclohexylphosphino in the target compound) accelerate oxidative addition steps, whereas electron-deficient ligands (e.g., JackiePhos) improve electrophilic reactivity .
- Amino Substituents: The 2'-amino group in the biphenyl moiety stabilizes the palladium center via chelation, reducing catalyst deactivation .
Performance in Cross-Coupling Reactions
- Buchwald-Hartwig Amination : The target compound achieves >90% yield in aryl chloride amination at 0.5 mol% loading, outperforming RockPhos (80% yield at 1 mol%) due to superior steric protection .
- Suzuki-Miyaura Coupling: JackiePhos shows higher turnover numbers (TON > 10⁵) in electron-deficient aryl bromides, while the target compound excels with electron-rich substrates .
Research Findings and Practical Considerations
- Stability : The target compound’s methoxy groups enhance solubility in polar solvents (e.g., DMF), but its sensitivity to moisture necessitates strict inert storage .
- Generational Improvements: Fourth-generation palladacycles (e.g., P(t-Bu)₃ Palladacycle Gen. 4) incorporate methylamino groups, improving air stability and reducing precatalyst activation time .
- Cost and Availability : The target compound is priced at ~¥397.8/g (China), whereas JackiePhos (¥104.6/250mg) is costlier due to fluorinated ligands .
Q & A
Q. How do I determine the catalytic activity of this palladium complex in cross-coupling reactions?
Methodological Answer:
- Use TOF (Turnover Frequency) calculations by tracking substrate conversion via HPLC or GC-MS under standardized conditions (e.g., 1 mol% catalyst loading, 90°C in 1,4-dioxane/water ).
- Compare performance to established catalysts (e.g., RuPhos or SPhos palladacycles) using Suzuki-Miyaura or Buchwald-Hartwig couplings. Control experiments (e.g., without catalyst or ligand) are critical to isolate its contribution .
Q. What precautions are necessary for handling and storage?
Methodological Answer:
Q. How can I verify ligand integrity during catalytic cycles?
Methodological Answer:
- Perform ³¹P NMR spectroscopy to track phosphine ligand coordination. Free ligand (δ ~20–30 ppm) vs. Pd-bound ligand (δ ~5–15 ppm) signals indicate stability .
- Combine with X-ray crystallography for structural confirmation, though crystallization may require adducts (e.g., dichloromethane) .
Advanced Research Questions
Q. How do steric/electronic modifications in analogous palladacycles (e.g., RockPhos, JackiePhos) affect substrate scope?
Methodological Answer:
- Compare % conversion for sterically hindered substrates (e.g., ortho-substituted aryl halides) using RockPhos (di-t-butylphosphine) vs. the target compound (dicyclohexylphosphino).
- Tabulate results:
| Ligand Type | Substrate (e.g., 2-bromo-m-xylene) | Conversion (%) | TOF (h⁻¹) |
|---|---|---|---|
| Dicyclohexylphosphino | 2-bromo-m-xylene | 92 | 450 |
| Di-t-butylphosphino | 2-bromo-m-xylene | 78 | 320 |
| Data adapted from ligand comparison studies . |
Q. How to resolve contradictory data on catalyst stability under aerobic vs. inert conditions?
Methodological Answer:
- Conduct kinetic profiling under controlled O₂ levels (e.g., Schlenk line vs. ambient air). Monitor Pd black formation via TEM.
- Example:
Q. What mechanistic insights explain the role of the methanesulfonate group?
Methodological Answer:
- Perform ESI-MS to detect Pd intermediates (e.g., [Pd(aryl)(methanesulfonate)]⁻ ions).
- Compare with chloride or acetate analogues: Methanesulfonate’s weak coordination favors oxidative addition, reducing induction periods .
- In situ IR spectroscopy tracks ligand displacement during catalysis.
Experimental Design Considerations
Q. How to optimize reaction conditions for electron-deficient aryl chlorides?
Methodological Answer:
- Screen bases (K₃PO₄ vs. Cs₂CO₃) and solvents (toluene vs. THF) using DOE (Design of Experiments).
- Example optimization table:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₃PO₄ | Toluene | 110 | 85 |
| Cs₂CO₃ | THF | 80 | 62 |
| From coupling 4-chloronitrobenzene with phenylboronic acid . |
- Add microwave irradiation to accelerate sluggish reactions (e.g., 30 min vs. 24h conventional heating).
Data Contradiction Analysis
Q. Why do computational studies (e.g., DFT) sometimes conflict with experimental turnover numbers?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
